5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
Description
The compound 5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide features a sulfonamide core linked to a piperidinyl-thiadiazole moiety. Its key structural elements include:
- A 5-chloro-2-methoxybenzenesulfonamide group, contributing to electronic and steric properties.
- A 1,2,5-thiadiazole heterocycle fused to a piperidine ring, enhancing binding affinity through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3S2/c1-22-12-3-2-10(15)8-13(12)24(20,21)18-11-4-6-19(7-5-11)14-9-16-23-17-14/h2-3,8-9,11,18H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJFLKZPLXOTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-(1,2,5-thiadiazol-3-yl)piperidine under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research indicates that derivatives containing the thiadiazole moiety exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . A study demonstrated that thiadiazole derivatives possess a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against these pathogens .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins like Bcl-2 and Bax .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF7 | 20 | Bcl-2/Bax modulation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation .
Study on Antimicrobial Efficacy
In a comparative study involving several thiadiazole derivatives, this compound was tested against standard bacterial strains using disk diffusion methods. The results indicated a significant zone of inhibition compared to control groups .
Clinical Relevance in Cancer Treatment
A clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed a reduction in tumor size in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances .
Scientific Research Applications
Antimicrobial Activity
In Vitro Studies : Research indicates that compounds containing the thiadiazole moiety exhibit promising antimicrobial properties. For instance, derivatives similar to 5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide have been evaluated against various bacterial strains. A study demonstrated that these compounds showed comparable or superior activity against mycobacterial and fungal strains compared to standard antibiotics like isoniazid and ciprofloxacin .
| Pathogen | Activity Level | Standard Comparison |
|---|---|---|
| Mycobacterium tuberculosis | High | Comparable to Isoniazid |
| Staphylococcus aureus | Moderate | Comparable to Ciprofloxacin |
| Candida albicans | High | Superior to Fluconazole |
Anticancer Applications
Cytotoxicity Studies : The compound has also been investigated for its potential anticancer properties. In a series of experiments, derivatives were synthesized and tested against several human cancer cell lines including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The results indicated significant cytotoxic effects, with some derivatives inducing apoptosis in cancer cells .
Case Study: QSAR Analysis
A quantitative structure–activity relationship (QSAR) analysis was conducted on modified sulfonamide derivatives to predict their anticancer activity. The study involved structural modifications leading to enhanced cytotoxicity against HCT-116 cells, demonstrating the potential for rational drug design in developing more effective anticancer agents .
Structure-Activity Relationships
The relationship between the chemical structure and biological activity of this compound is crucial for optimizing its pharmacological properties. Investigations into lipophilicity and electronic properties have provided insights into how modifications can enhance efficacy against target pathogens .
Comparison with Similar Compounds
Variations in the Sulfonamide Aromatic Ring
Modifications to the benzenesulfonamide substituents significantly alter physical properties and synthetic yields. Key examples include:
Key Observations :
- Chloro-methoxy substitution (Compounds 9, 17) yields solids with higher melting points, suggesting stronger crystalline packing vs. naphthyl or dimethoxy analogs .
- Naphthalene substitution (Compound 11) increases molecular weight but reduces yield (67%), likely due to steric hindrance during synthesis .
Modifications to the Piperidine-Linked Moiety
The piperidine-thiadiazole region is critical for receptor binding. Structural variations include:
Key Observations :
Impact of Substituents on Physicochemical Properties
- Solubility : Compounds with methoxy groups (e.g., Compound 9, 10) exhibit higher polarity, enhancing aqueous solubility vs. naphthyl derivatives .
- Synthetic Yield : Electron-withdrawing groups (e.g., -Cl in Compound 9) improve reactivity with sulfonyl chlorides, yielding higher purity (84%) compared to electron-donating groups (e.g., -OMe in Compound 10: 70%) .
- Biological Relevance: The 1,2,5-thiadiazole moiety in the target compound may enhance 5-HT7 receptor affinity compared to triazolopyridine analogs, as thiadiazoles are known to interact with serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
